2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 204.22 g/mol. This compound is of interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications.
The compound can be classified as an aromatic sulfonyl compound, specifically a substituted benzene derivative. It is synthesized through various chemical reactions that introduce the functional groups onto the benzene ring. The presence of fluorine and sulfonyl groups enhances its reactivity compared to simpler aromatic compounds.
The synthesis of 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene typically involves:
The molecular structure of 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene can be represented by its canonical SMILES notation: COC1=C(C=C(C=C1)S(=O)(=O)C)F
. This indicates the arrangement of atoms within the molecule:
2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene can undergo several types of chemical reactions:
These reactions are significant for synthesizing more complex organic molecules and exploring their potential applications in pharmaceuticals.
The mechanism of action for 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene involves interactions with biological targets facilitated by its functional groups:
These interactions may lead to observed biological activities such as antimicrobial or anti-inflammatory effects, making it a candidate for further pharmacological studies.
The physical properties of 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene include:
Chemical properties include:
2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene has several applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: